molecular formula C12H20Br2 B14314745 1,1'-Dibromo-1,1'-bi(cyclohexane) CAS No. 112928-28-6

1,1'-Dibromo-1,1'-bi(cyclohexane)

Cat. No.: B14314745
CAS No.: 112928-28-6
M. Wt: 324.09 g/mol
InChI Key: ZPAMCRQKFVUWBK-UHFFFAOYSA-N
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Description

1,1’-Dibromo-1,1’-bicyclohexane is an organic compound characterized by the presence of two bromine atoms attached to a bicyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Dibromo-1,1’-bicyclohexane can be synthesized through the bromination of bicyclohexane. The process typically involves the use of bromine (Br2) as the brominating agent. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the bicyclohexane structure. The reaction can be represented as follows:

Bicyclohexane+Br21,1’-Dibromo-1,1’-bicyclohexane\text{Bicyclohexane} + \text{Br}_2 \rightarrow \text{1,1'-Dibromo-1,1'-bicyclohexane} Bicyclohexane+Br2​→1,1’-Dibromo-1,1’-bicyclohexane

Industrial Production Methods

In an industrial setting, the production of 1,1’-Dibromo-1,1’-bicyclohexane may involve the use of large-scale bromination reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of bromine, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,1’-Dibromo-1,1’-bicyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other functional groups through nucleophilic substitution reactions.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).

    Elimination: Reagents such as sodium ethoxide (NaOEt) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

    Substitution: Formation of substituted bicyclohexane derivatives.

    Elimination: Formation of bicyclohexene.

    Oxidation: Formation of dibromo-cyclohexanone.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

1,1’-Dibromo-1,1’-bicyclohexane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-Dibromo-1,1’-bicyclohexane involves its interaction with molecular targets through its bromine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include the inhibition of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Dichloro-1,1’-bicyclohexane: Similar structure but with chlorine atoms instead of bromine.

    1,1’-Diiodo-1,1’-bicyclohexane: Similar structure but with iodine atoms instead of bromine.

    1,1’-Bicyclohexyl: Lacks halogen atoms, making it less reactive.

Uniqueness

1,1’-Dibromo-1,1’-bicyclohexane is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential applications compared to its chloro and iodo analogs. The bromine atoms enhance the compound’s ability to participate in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

CAS No.

112928-28-6

Molecular Formula

C12H20Br2

Molecular Weight

324.09 g/mol

IUPAC Name

1-bromo-1-(1-bromocyclohexyl)cyclohexane

InChI

InChI=1S/C12H20Br2/c13-11(7-3-1-4-8-11)12(14)9-5-2-6-10-12/h1-10H2

InChI Key

ZPAMCRQKFVUWBK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2(CCCCC2)Br)Br

Origin of Product

United States

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